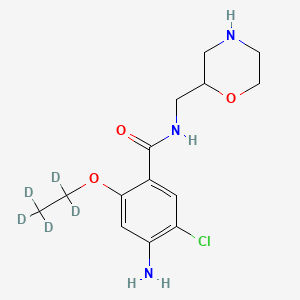![molecular formula C24H23ClN2O2 B565588 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid CAS No. 916204-05-2](/img/structure/B565588.png)
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid
Overview
Description
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a biphenyl structure with a chlorine atom and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of 4’-chlorobiphenyl-2-carbaldehyde through a Friedel-Crafts acylation reaction, where chlorobenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Piperazine Coupling: The next step is the coupling of the biphenyl intermediate with piperazine. This is usually achieved through a reductive amination reaction, where the aldehyde group of the biphenyl intermediate reacts with piperazine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Benzoic Acid Derivatization: Finally, the coupled product is reacted with 4-bromobenzoic acid under basic conditions to form the desired 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: The chlorine atom in the biphenyl structure can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is utilized in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of receptor-ligand interactions due to its piperazine moiety.
Medicine: Potential use in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]butanoic acid: Similar structure but with a butanoic acid group instead of benzoic acid.
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]propanoic acid: Contains a propanoic acid group.
Uniqueness
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid is unique due to its specific combination of a biphenyl structure with a piperazine ring and a benzoic acid group. This combination provides a distinct set of chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700734 | |
| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916204-05-2 | |
| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)




![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)

